Cas no 7154-26-9 ([2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol)
7154-26-9 structure
Product Name:[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
Numero CAS:7154-26-9
MF:C8H6Cl4O2
MW:275.94403886795
CID:1750955
PubChem ID:81590
Update Time:2025-04-21
[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- [2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
- 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
- 2,3,5,6-Tetrachloro-1,4-bis(hydroxymethyl)benzene
- 1,4-bis(hydroxymethyl)-2,3,5,6-tetrachlorobenzene
- 1,4-Bis-hydroxymethyl-2,3,5,6-tetrachlor-benzol
- 2,3,5,6-TETRACHLORO-P-XYLENE-A,A'-DIOL
- 2,3,5,6-tetrachloro-benzene-dimethanol
- 2 3 5 6-TETRACHLORO-P-XYLENE-A A-DIOL
- 2.3.5.6-Tetrachloro-p-xylene-a.a'-diol
- NSC-73473
- UNII-EAC3D3KRB5
- AKOS000672575
- 1,4-Dihydroxymethyl-2,3,5,6-tetrachlorobenzene
- SCHEMBL522497
- 1,4-Benzenedimethanol, 2,3,5,6-tetrachloro-
- NSC 73473
- 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol
- NS00037244
- 2,3,5,6-tetrachloro-p-xylene-alpha ,alpha'-diol
- DTXCID90144265
- NSC73473
- EINECS 230-502-7
- 7154-26-9
- 2,3,5,6-tetrachloro-p-xylene-alpha,alpha'-diol
- DTXSID60221774
- 2,3,5,6-TETRACHLORO-P-XYLENE-.ALPHA.,.ALPHA.-DIOL
- EAC3D3KRB5
- (perchloro-1,4-phenylene)dimethanol
-
- Inchi: 1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
- Chiave InChI: VUQMHVFWBWRJSH-UHFFFAOYSA-N
- Sorrisi: ClC1C(=C(CO)C(=C(C=1CO)Cl)Cl)Cl
Proprietà calcolate
- Massa esatta: 273.91238
- Massa monoisotopica: 273.912190g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 156
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 1.673
- Punto di ebollizione: 401.1°C at 760 mmHg
- Punto di infiammabilità: 196.4°C
- Indice di rifrazione: 1.631
- PSA: 40.46
- LogP: 3.28480
[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
7154-26-9 ([2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso